molecular formula C16H18N2O5S2 B12401028 Z-Thioprolyl-Thioproline

Z-Thioprolyl-Thioproline

Cat. No.: B12401028
M. Wt: 382.5 g/mol
InChI Key: VZHIIUWUDCHXOQ-STQMWFEESA-N
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Description

Z-Thioprolyl-Thioproline is a compound known for its role as a prolyl endopeptidase inhibitor. This compound is primarily used in the study of neurological disorders, including memory and cognitive disorders . It is derived from bovine brain and has shown significant potential in scientific research due to its inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Thioprolyl-Thioproline involves the reaction of thioproline derivatives with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Z-Thioprolyl-Thioproline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced biological or chemical properties .

Comparison with Similar Compounds

Uniqueness: Z-Thioprolyl-Thioproline is unique due to its specific inhibitory action on prolyl endopeptidase derived from bovine brain. This specificity makes it a valuable tool in studying neurological disorders and developing therapeutic agents .

Properties

Molecular Formula

C16H18N2O5S2

Molecular Weight

382.5 g/mol

IUPAC Name

(4R)-3-[(4R)-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carbonyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H18N2O5S2/c19-14(17-9-25-8-13(17)15(20)21)12-7-24-10-18(12)16(22)23-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,20,21)/t12-,13-/m0/s1

InChI Key

VZHIIUWUDCHXOQ-STQMWFEESA-N

Isomeric SMILES

C1[C@H](N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)N3CSC[C@H]3C(=O)O

Canonical SMILES

C1C(N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)N3CSCC3C(=O)O

Origin of Product

United States

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